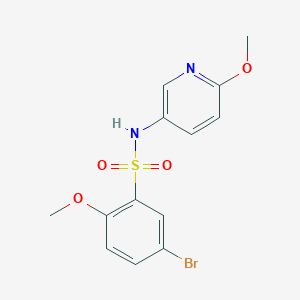
(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate, also known as BMMD, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BMMD is a heterocyclic compound that contains both a furan and an indole ring, making it a unique and interesting molecule to study.
科学的研究の応用
(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate has been studied for its potential applications in various fields, such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as a fluorescent probe for detecting biological molecules. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of various bioactive compounds.
作用機序
The mechanism of action of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to target multiple signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to induce DNA damage and inhibit DNA repair, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the advantages of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate is its high potency against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. This compound also has a unique chemical structure, which makes it a valuable building block for the synthesis of novel materials and bioactive compounds. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to study its biological activity in vitro. In addition, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its biological activity.
将来の方向性
There are several future directions for the study of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. This will help to optimize its anticancer activity and reduce the risk of toxicity. Another direction is to improve the solubility of this compound, which will facilitate its use in in vitro and in vivo studies. Additionally, this compound can be used as a building block for the synthesis of novel materials with unique properties, which can have applications in various fields, such as electronics, energy, and catalysis. Finally, this compound can be used as a starting material for the synthesis of various bioactive compounds, which can have potential applications in drug discovery and development.
合成法
The synthesis of (4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate involves the reaction of 5-bromo-1H-indole-2-carboxylic acid with (4-methoxycarbonyl-5-methylfuran-2-yl)methyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 5-bromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO5/c1-9-13(16(20)22-2)7-12(24-9)8-23-17(21)15-6-10-5-11(18)3-4-14(10)19-15/h3-7,19H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNDDTQBMPEAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)COC(=O)C2=CC3=C(N2)C=CC(=C3)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)





![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)
![[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl] 5-bromo-1H-indole-2-carboxylate](/img/structure/B7497875.png)
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B7497894.png)


